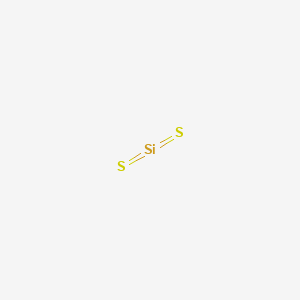

Silicon disulfide

Descripción general

Descripción

Synthesis Analysis

Silicon disulfide synthesis involves multiple methods, each offering unique advantages depending on the desired purity, morphology, and application. A novel method incorporates reactive disulfide bonds onto a silica surface under mild conditions, facilitating further organic synthesis with thiol-containing molecules (Ledung et al., 2001). Another approach involves the first bis-N-heterocyclic carbene stabilized monomeric silicon disulfide complex, highlighting an efficient route from zero-valent silicon complexes with elemental sulfur (Xiong et al., 2015).

Molecular Structure Analysis

The molecular structure of silicon disulfide has been elucidated through various characterization techniques, including X-ray diffraction and NMR spectroscopy. The bis-N-heterocyclic carbene stabilized monomeric silicon disulfide complex offers insights into the molecular structure, showcasing highly polar Si-S bonds with moderate π-π bonding character, contributing to its unique properties (Xiong et al., 2015).

Chemical Reactions and Properties

Silicon disulfide participates in various chemical reactions, leading to the formation of different silicon-sulfur compounds. High-pressure studies reveal that SiS₂ decomposes into SiS and SiS₃ under conditions above 155 GPa, indicating the formation of compounds with high coordination numbers and providing insights into the nature of Si-S compounds under extreme conditions (Chen et al., 2019).

Physical Properties Analysis

The physical properties of silicon disulfide, including its photoluminescence and quantum yield, have been explored through the synthesis and characterization of silicon nanocrystals functionalized with allylphenylsulfide. These nanocrystals demonstrate colloidally stable and highly photoluminescent dispersions, with absolute quantum yields as high as 52%, which is significantly higher than their analogues (Rinck et al., 2015).

Chemical Properties Analysis

The chemical properties of silicon disulfide, particularly in terms of its reactivity and interaction with other compounds, are crucial for its applications. The activation of sulfur dioxide by bis[N,N'-diisopropylbenzamidinato(-)]silicon(II) leading to the synthesis of neutral six-coordinate silicon(IV) complexes with chelating sulfito or dithionito ligands showcases the versatility and reactivity of silicon disulfide derivatives (Junold et al., 2014).

Aplicaciones Científicas De Investigación

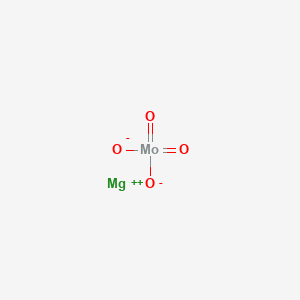

Photodetectors and Imaging Systems : Molybdenum disulfide, a material closely related to silicon disulfide, is used to create heterojunction photodetectors with applications in large-area electronics and biomedical imaging. These devices exhibit fast response times and high photoresponsivity (Esmaeili-Rad & Salahuddin, 2013).

Silicon Surface Derivatization : Silicon surfaces are derivatized using organochalcogenide reagents, including disulfides, to enhance their electronic properties. This technique has applications in semiconductor technology (Buriak & Sikder, 2015).

Material Chemistry and Bonding Analysis : The study of silicon-sulfur compounds, including silicon disulfide, focuses on their structures, properties, and chemical reactions. This research provides fundamental insights into the chemistry of these compounds (Haas, 1965).

Gas Sensing : Molybdenum disulfide is a potential material for gas sensors due to its high sensitivity and unique properties. This research is crucial for the development of new chemical sensors (Akbari et al., 2018).

Optoelectronic Devices : Research on MoS2/Si heterojunctions aims to improve the performance of optoelectronic devices like photodetectors, which are sensitive to a broad range of wavelengths (Wang et al., 2015).

Optical Sensors : Tin disulfide on p-silicon is used to fabricate Schottky barrier junctions, which have applications in optical sensors. The diode properties and photoresponse of these devices are key areas of interest (Gupta & Yakuphanoglu, 2012).

High-Pressure Behavior Analysis : The study of silicon disulfide under ultrahigh pressure reveals its decomposition into silicon-sulfur compounds with high coordination numbers, providing insights into the nature of Si-S compounds under extreme conditions (Chen et al., 2019).

Photoelectrochemical Water Reduction : Silicon nanowires wrapped in molybdenum disulfide are used for photoelectrochemical water reduction, demonstrating the potential of these materials in sustainable energy applications (Zhang et al., 2014).

High-Speed Photodetectors : Silicon-MoS2 p-n heterojunction photodetectors are studied for their high-speed response, broad wavelength sensitivity, and scalability for commercial applications (Dhyani & Das, 2017).

Corrosion Protection and Water Splitting : Molybdenum disulfide serves as a protective layer for silicon photocathodes in photoelectrochemical water splitting, offering improved stability and insights into degradation mechanisms (King et al., 2017).

Safety And Hazards

Direcciones Futuras

Silicon disulfide exhibits interesting chemical and physical properties and has potential applications in various fields . It is evaluated for its Li-storage properties as an anode material for Li-ion batteries (LIBs) . The large-scale synthesis method, exceptionally high Li-storage characteristics, and remarkable SSE application of the layered SiS2 make it highly suitable for a variety of applications .

Propiedades

IUPAC Name |

bis(sulfanylidene)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDSWONFYIAAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](=S)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065606 | |

| Record name | Silicon sulfide (SiS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Grey pieces with an odor of rotten eggs in moist air; [MSDSonline] | |

| Record name | Silicon disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Silicon disulfide | |

CAS RN |

13759-10-9 | |

| Record name | Silicon sulfide (SiS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13759-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon sulfide (SiS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicon sulfide (SiS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicon disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35Y5PHW16K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Kyselina wolframova [Czech]](/img/structure/B85289.png)